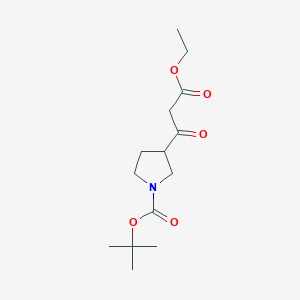
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
A practical asymmetric synthesis method using tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was described. This method achieved high yields and enantiomeric excesses, demonstrating its efficiency in the synthesis of chiral pyrrolidines, a category to which Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate belongs (Chung et al., 2005).
Singlet Oxygen Reactions
Research on the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, which is structurally related to this compound, has shown its reaction with singlet oxygen leading to 5-substituted pyrroles. These compounds can serve as precursors for various chemical syntheses, including prodigiosin analogs (Wasserman et al., 2004).
Synthesis of Macrocyclic Inhibitors
An efficient synthesis method for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a highly functionalized 2-pyrrolidinone, was demonstrated. This synthesis is relevant for the production of novel macrocyclic inhibitors, indicating potential pharmaceutical applications (Sasaki et al., 2020).
Characterization and Analysis
A comprehensive study on the synthesis, characterization, thermal, X-ray, and DFT analyses of various substituted pyrrolidine carboxylates, including tert-butyl derivatives, provides insights into their molecular structures and stability. This research is crucial for understanding the physical and chemical properties of these compounds (Çolak et al., 2021).
Anti-Inflammatory Activities
Research on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally similar to this compound, revealed their potential as anti-inflammatory agents. Some compounds exhibited dual inhibitory activity on prostaglandin and leukotriene synthesis, suggesting therapeutic applications (Ikuta et al., 1987).
Properties
IUPAC Name |
tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)8-11(16)10-6-7-15(9-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQOTLQCHLIYFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)


![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)
![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)


![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)


